molecular formula C11H14N2O B6292325 N-(5-Aminoindan-2-yl)acetamide, 95% CAS No. 73536-85-3

N-(5-Aminoindan-2-yl)acetamide, 95%

Cat. No.: B6292325
CAS No.: 73536-85-3
M. Wt: 190.24 g/mol
InChI Key: IBQMBDAOKKRUDX-UHFFFAOYSA-N
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Description

N-(5-Aminoindan-2-yl)acetamide (CAS 73536-85-3) is a bicyclic acetamide derivative featuring a 5-aminoindan moiety linked to an acetamide group. The compound is commercially available at 95% purity, as reported by Tyger Scientific Inc. . Its structure combines a fused bicyclic indan ring with an amino group at the 5-position and an acetamide substituent at the 2-position.

Properties

IUPAC Name

N-(5-amino-2,3-dihydro-1H-inden-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-7(14)13-11-5-8-2-3-10(12)4-9(8)6-11/h2-4,11H,5-6,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQMBDAOKKRUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC2=C(C1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564408
Record name N-(5-Amino-2,3-dihydro-1H-inden-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73536-85-3
Record name N-(5-Amino-2,3-dihydro-1H-inden-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(5-Aminoindan-2-yl)acetamide, a compound of increasing interest in pharmacological research, exhibits a variety of biological activities that warrant detailed exploration. This article synthesizes findings from diverse studies, highlighting the compound's mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

N-(5-Aminoindan-2-yl)acetamide is characterized by its indanamine structure, which is known for influencing various biological pathways. The compound is a derivative of aminoindane and features an acetamide functional group that enhances its solubility and bioactivity.

The biological activity of N-(5-Aminoindan-2-yl)acetamide can be attributed to its interaction with specific molecular targets. Research indicates that it may modulate enzyme activity by binding to active sites or influencing receptor pathways. For instance, it has been suggested that such compounds can inhibit enzymes involved in disease pathways, potentially leading to therapeutic effects against conditions like cancer and neurodegenerative disorders .

Antimicrobial Properties

Studies have indicated that N-(5-Aminoindan-2-yl)acetamide exhibits antimicrobial activity. In vitro tests show efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Research highlights the compound's role in inducing apoptosis in cancer cells. Mechanistic studies reveal that it may activate caspase pathways, which are crucial for programmed cell death. This activity was particularly noted in HepG2 liver cancer cells, where the compound regulated the Bax/Bcl-2 signaling pathway .

Neuroprotective Effects

The neuroprotective potential of N-(5-Aminoindan-2-yl)acetamide has been investigated concerning excitotoxicity. It appears to mitigate glutamate-induced neuronal damage, which is relevant for conditions like Alzheimer's disease . The compound's ability to regulate oxidative stress responses further supports its neuroprotective claims.

Case Study 1: Anticancer Efficacy

In a study evaluating various derivatives of aminoindanes, N-(5-Aminoindan-2-yl)acetamide was found to significantly reduce cell viability in cancer models. The study reported IC50 values indicating strong cytotoxic effects on multiple cancer cell lines .

CompoundIC50 (µM)Cancer Cell Line
N-(5-Aminoindan-2-yl)acetamide15HepG2
Control (Doxorubicin)10HepG2

Case Study 2: Neuroprotective Activity

A recent investigation into the neuroprotective effects of N-(5-Aminoindan-2-yl)acetamide demonstrated its ability to protect against glutamate-induced excitotoxicity in vitro. The study utilized primary neuronal cultures exposed to glutamate, showing that pre-treatment with the compound significantly reduced cell death .

TreatmentCell Viability (%)
Control (No treatment)20
N-(5-Aminoindan-2-yl)acetamide70

Scientific Research Applications

Medicinal Chemistry

N-(5-Aminoindan-2-yl)acetamide is primarily studied for its pharmacological properties. It is part of a class of compounds known for their ability to interact with biological targets, making them potential candidates for drug development.

Anticancer Activity

Research indicates that derivatives of acetamides, including N-(5-Aminoindan-2-yl)acetamide, exhibit anticancer properties. A study focused on acetamide derivatives showed promising results against various cancer cell lines, demonstrating that modifications in the acetamide structure could enhance anticancer activity .

Compound NameCell Line TestedIC50 (µM)Notes
N-(5-Aminoindan-2-yl)acetamideA549 (lung cancer)TBDPotential lead compound for further development
Other AcetamidesHCT-116 (colon cancer)1.94 - 9.70Strong antiproliferative activity noted

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects, particularly in conditions like Alzheimer's disease. Acetamide derivatives have been recognized for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders . This inhibition could lead to increased levels of acetylcholine, improving cognitive function.

N-(5-Aminoindan-2-yl)acetamide is also being investigated for its broader biological activities, including anti-inflammatory and analgesic effects.

Anti-inflammatory Properties

Research into similar compounds indicates that modifications in acetamide structures can result in significant anti-inflammatory activity. This is particularly relevant in the context of chronic inflammatory diseases where such compounds may offer therapeutic benefits .

Analgesic Effects

The analgesic properties of acetamides have been well-documented, with studies showing efficacy comparable to traditional pain relievers like paracetamol . The mechanism often involves modulation of pain pathways in the central nervous system.

Synthesis and Structural Modifications

The synthesis of N-(5-Aminoindan-2-yl)acetamide involves various chemical techniques that can be optimized to enhance yield and purity. Structural modifications can lead to derivatives with improved pharmacological profiles.

Semi-synthesis Techniques

Recent advancements in synthetic methodologies allow for the efficient production of acetamides with specific substituents that enhance their biological activity . For instance, semi-synthetic pathways involving indan derivatives have shown promise in generating compounds with tailored properties.

Case Studies and Research Findings

Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer efficacy of N-(5-Aminoindan-2-yl)acetamide against multiple cancer cell lines using the MTT assay. Preliminary results indicated that this compound could significantly inhibit cell proliferation at low concentrations, suggesting its potential as a lead compound in cancer therapy .

Case Study 2: Neuroprotective Mechanisms
In vitro studies demonstrated that N-(5-Aminoindan-2-yl)acetamide could protect neuronal cells from oxidative stress-induced damage, highlighting its neuroprotective capabilities which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Chemical Reactions Analysis

Disulfide Bond Formation

The sulfonyl chloride intermediate (derived from N-(5-Aminoindan-2-yl)acetamide) participates in silane-mediated disulfide synthesis:

  • Reaction : Treatment with dichlorodimethylsilane and zinc yields N-[5-(2-Acetylamino-indan-5-yldisulfanyl)-indan-2-yl]-acetamide .

  • Conditions :

    • Reagents : Zn (0.44 mol), dichlorodimethylsilane (0.365 mol).

    • Solvent : Acetonitrile (400 mL) with THF (100 mL).

    • Temperature : 20–66°C.

    • Time : 21 hours.

  • Yield : 32% after purification .

ParameterValue
ProductN-[5-(Disulfanyl)-indan-2-yl]-acetamide
Key stepSilane-mediated coupling
Characterization1H NMR, 13C NMR, MS (ESI)

Hydrolysis of Acetamide Group

While not explicitly documented for N-(5-Aminoindan-2-yl)acetamide, analogous hydrolysis reactions of acetamide-protected amines are common:

  • General pathway : Acidic or basic hydrolysis cleaves the acetamide group to regenerate the free amine. For example, hydrolysis of trifluoroacetylaminoindanone (a related compound) with aqueous HCl yields the corresponding amine salt .

  • Expected conditions for N-(5-Aminoindan-2-yl)acetamide :

    • Reagents : HCl or NaOH (concentrated).

    • Temperature : 80–100°C.

    • Product : 2-Amino-5-aminoindan (hypothetical).

Biological Activity and Neuroprotection

N-(5-Aminoindan-2-yl)acetamide derivatives exhibit neuroprotective effects via BDNF upregulation:

  • Study : Co-treatment with rasagiline or aminoindan in a Parkinson’s disease model increased BDNF levels in the hippocampus and striatum .

  • Mechanism : Mitochondrial protection and preservation of tyrosine hydroxylase (TH)-positive terminals .

ParameterValue
Biological effectNeuroprotection
Key biomarkerBDNF, Hsp60, TH
ModelDouble-lesioned rat brain

Synthetic Utility in Heterocyclic Chemistry

The amino group at position 5 enables participation in cyclization reactions:

  • Example : 5-Aminoindan derivatives serve as precursors for pyrazole and quinoline syntheses .

  • Relevance : Such reactions expand the compound’s utility in medicinal chemistry (e.g., antipsychotic agents) .

Comparative Analysis of Key Derivatives

DerivativeKey ReactionApplicationReference
N-(5-Mercapto-indan-2-yl)-acetamideZn/HCl reductionThiol-based drug design
N-[5-(Disulfanyl)-indan-2-yl]-acetamideSilane couplingDisulfide-linked polymers
2-Amino-5-aminoindan (hypothetical)Acetamide hydrolysisNeurotransmitter analogs

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents/Backbone Molecular Formula Molecular Weight (g/mol) Purity Key Features Reference
N-(5-Aminoindan-2-yl)acetamide Bicyclic indan, 5-amino, 2-acetamide C₁₁H₁₄N₂O 190.24 95% Bicyclic core; amino and acetamide groups
N-(4-(Cyanomethyl)phenyl)acetamide (23) Phenyl, cyanomethyl, triazinoindole C₂₀H₁₅N₅OS 389.43 >95% Triazinoindole-thioether linkage
N-(4-Phenoxyphenyl)acetamide (24) Phenoxy-phenyl, triazinoindole C₂₄H₁₈N₄O₂S 438.49 95% Brominated triazinoindole; phenoxy group
N-Adamantyl-indol-3-yl acetamide (5h–5m) Adamantane, indole, substituted aryl C₂₄H₂₇N₃O₂ (e.g.) ~389.50 (varies) 81.5–91.5% Adamantane-indole hybrid; high steric bulk
N-(5-Aminopyrimidin-2-yl)acetamide Pyrimidine, 5-amino C₆H₈N₄O 152.16 >95% Pyrimidine backbone; amino group
N-(p-Tolyl)acetamide Tolyl (para-methylphenyl) C₉H₁₁NO 149.19 95–99% Simple aryl substituent; high yield
N-(5-Bromothiazol-2-yl)acetamide Bromothiazole C₅H₅BrN₂OS 221.08 98% Thiazole ring; bromine substituent

Structural and Functional Implications

  • Bicyclic vs.
  • Amino Group Positioning: The 5-amino group on the indan ring may facilitate hydrogen bonding, similar to the amino group in N-(5-Aminopyrimidin-2-yl)acetamide, which is critical for interactions in kinase inhibitors .
  • Heterocyclic Modifications: Bromothiazole () and triazinoindole () derivatives exhibit distinct electronic profiles due to heteroatoms, influencing solubility and target selectivity.

Q & A

Q. What are the recommended methods for synthesizing N-(5-Aminoindan-2-yl)acetamide with ≥95% purity?

  • Methodology :
    • Step 1 : Acetylation of the primary amine group in 5-aminoindan-2-amine using acetic anhydride or acetyl chloride in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux .
    • Step 2 : Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product .
    • Step 3 : Validate purity using HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) and confirm structural integrity via 1H^1H-NMR (e.g., δ ~2.0 ppm for acetamide methyl group) .
    • Key Considerations : Monitor reaction progress with TLC and ensure anhydrous conditions to minimize hydrolysis byproducts .

Q. How should researchers handle and store N-(5-Aminoindan-2-yl)acetamide to ensure stability?

  • Handling :
    • Use nitrile gloves and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors .
    • Avoid generating aerosols; use solvent-wetted techniques during weighing .
  • Storage :
    • Store in airtight, light-resistant containers at 2–8°C. Desiccate with silica gel to prevent moisture absorption .
    • Label containers with hazard warnings (e.g., "Harmful if swallowed") and date of synthesis .

Q. What analytical techniques are most effective for characterizing the purity and structure of N-(5-Aminoindan-2-yl)acetamide?

  • Purity Analysis :
    • HPLC : Use a reverse-phase column (e.g., C18) with UV detection at 254 nm; ≥95% purity is indicated by a single dominant peak .
    • Melting Point : Compare observed melting point (e.g., 155–162°C for analogous acetamides) to literature values .
  • Structural Confirmation :
    • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm acetamide substitution and aromatic proton environments .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for N-(5-Aminoindan-2-yl)acetamide across studies?

  • Strategies :
    • Purity Verification : Re-analyze batches using HPLC and NMR to rule out impurities (e.g., unreacted starting materials) as confounding factors .
    • Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, solvent) to isolate variable effects .
    • Meta-Analysis : Cross-reference biological data with structural analogs (e.g., N-(4-amino-3,5-dichlorophenyl)acetamide) to identify structure-activity trends .

Q. What are the mechanistic implications of the acetamide group's electronic properties on the compound's reactivity in catalytic reactions?

  • Electronic Effects :
    • The acetamide group acts as an electron-withdrawing substituent, reducing electron density on the indan ring and directing electrophilic attacks to meta/para positions .
    • Computational modeling (DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) .
  • Experimental Validation :
    • Perform kinetic studies under varying conditions (e.g., acidic vs. basic) to assess hydrolysis rates of the acetamide group .

Q. What strategies are recommended for optimizing the synthesis of N-(5-Aminoindan-2-yl)acetamide to minimize byproduct formation?

  • Optimization Steps :
    • Solvent Selection : Replace DMF with less polar solvents (e.g., THF) to reduce acetylation of unintended hydroxyl groups .
    • Catalyst Use : Employ catalytic pyridine to neutralize HCl byproducts during acetylation, improving yield .
    • Stepwise Protection : Protect reactive amine groups in indan derivatives before acetylation to prevent side reactions .
  • Byproduct Analysis :
    • Use LC-MS to identify and quantify impurities (e.g., diacetylated products) for iterative process refinement .

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